molecular formula C27H52N2O10 B11834827 Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

Cat. No.: B11834827
M. Wt: 564.7 g/mol
InChI Key: MXEGVNVGOKEYSH-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a complex organic compound with a molecular formula of C27H52N2O10 and a molecular weight of 564.71 g/mol . This compound features a cyclooctene ring, a long polyether chain, and a carbamate group, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, OsO4, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Tosylates, mesylates, alkyl halides

Major Products

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in bioconjugation reactions for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate involves its ability to form stable covalent bonds with target molecules. The cyclooctene ring can undergo bioorthogonal reactions with tetrazine derivatives, forming stable conjugates. The polyether chain enhances the solubility and biocompatibility of the compound, while the carbamate group provides stability and resistance to hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is unique due to its long polyether chain, which provides enhanced solubility and biocompatibility. The presence of multiple functional groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C27H52N2O10

Molecular Weight

564.7 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1-

InChI Key

MXEGVNVGOKEYSH-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.